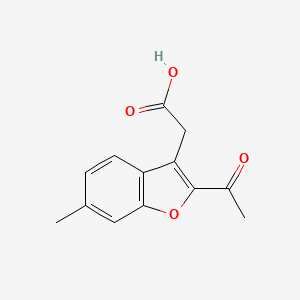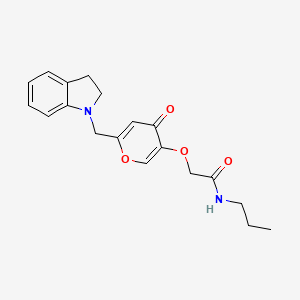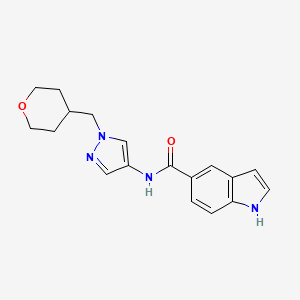
2-(2-Acetyl-6-methyl-1-benzofuran-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Acetyl-6-methyl-1-benzofuran-3-yl)acetic acid” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling . These methods have been found to yield high results with fewer side reactions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, the 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Applications De Recherche Scientifique
Spectroscopic Characterization and Drug Likeness Properties
Studies involving benzofuran derivatives, such as 2-(5-methyl-1-benzofuran-3-yl) acetic acid, have emphasized spectroscopic characterization, quantum chemical parameters, and potential pharmaceutical applications. These investigations provide insights into the molecular structure, vibrational frequencies, and reactivity properties through experimental and computational methods, suggesting their utility in drug development and materials science (Sudhir M. Hiremath et al., 2019).
Photophysical Studies
Benzofuran-3-acetic acid hydrazide derivatives have been synthesized and characterized, revealing solvatochromic behaviors and photophysical properties. Such studies indicate the potential of these compounds in the development of luminescent materials and fluorescent probes, which could extend to the acetyl-methyl-benzofuran-acetic acid derivatives for applications in sensing and imaging technologies (C. Maridevarmath et al., 2019).
Reactivity and Charge Transfer Analysis
Research on 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid highlights the structural, spectroscopic characterization, and reactivity studies, offering a foundation for understanding the chemical behavior of similar benzofuran derivatives. Such compounds are studied for their potential in creating new materials with specific electronic properties, beneficial in electronics and catalysis (P. Murthy et al., 2018).
Acylation Reactions
The acylation of benzofuran derivatives to produce various functionalized compounds showcases the versatility of these compounds in synthetic organic chemistry. These reactions are crucial for modifying molecular structures to achieve desired physical, chemical, or biological properties, paving the way for their use in creating novel compounds with specific functions (F. Richard et al., 1996).
Mécanisme D'action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , suggesting that they may interact with targets involved in cell proliferation.
Biochemical Pathways
For instance, benzofuran derivatives have been shown to exhibit anti-tumor activity , suggesting that they may affect pathways involved in cell proliferation and survival.
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that 2-(2-Acetyl-6-methyl-1-benzofuran-3-yl)acetic acid may also have similar effects, potentially leading to decreased cell proliferation and increased cell death in certain contexts.
Orientations Futures
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .
Propriétés
IUPAC Name |
2-(2-acetyl-6-methyl-1-benzofuran-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-7-3-4-9-10(6-12(15)16)13(8(2)14)17-11(9)5-7/h3-5H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUHJKCNINJNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2923848.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2923851.png)

![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2923855.png)
![benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2923857.png)

![3-[2-({2-[(2,5-difluorophenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2923859.png)
![1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2923863.png)
![2-[1-(1H-Indole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2923864.png)
![4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2923865.png)
![N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide](/img/structure/B2923866.png)

![2,3-dimethyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2923869.png)